molecular formula C12H19N3O4 B13511754 5-[(Tert-butoxycarbonylamino)methyl]-2-ethyl-pyrazole-3-carboxylic acid

5-[(Tert-butoxycarbonylamino)methyl]-2-ethyl-pyrazole-3-carboxylic acid

Cat. No.: B13511754
M. Wt: 269.30 g/mol
InChI Key: DIQFHCKQHBMQPP-UHFFFAOYSA-N
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Description

5-[(Tert-butoxycarbonylamino)methyl]-2-ethyl-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Tert-butoxycarbonylamino)methyl]-2-ethyl-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This is usually achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Ethyl Substitution: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a strong base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(Tert-butoxycarbonylamino)methyl]-2-ethyl-pyrazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Tert-butoxycarbonylamino)methyl]-2-ethyl-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a free amine, which can then interact with enzymes or receptors. The pyrazole ring may also participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Tert-butoxycarbonylamino)methyl]-2-ethyl-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the Boc-protected amino group allows for selective deprotection and subsequent functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H19N3O4

Molecular Weight

269.30 g/mol

IUPAC Name

2-ethyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H19N3O4/c1-5-15-9(10(16)17)6-8(14-15)7-13-11(18)19-12(2,3)4/h6H,5,7H2,1-4H3,(H,13,18)(H,16,17)

InChI Key

DIQFHCKQHBMQPP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)CNC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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